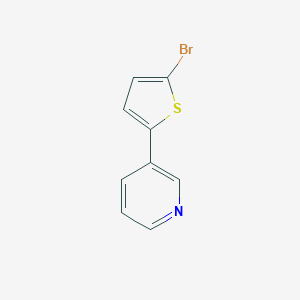

3-(5-Bromothiophen-2-yl)pyridine

説明

3-(5-Bromothiophen-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 5-bromothiophene moiety. Its molecular formula is C₉H₆BrNS, with a molecular weight of 240.12 g/mol . The compound is synthesized via a Knoevenagel condensation reaction between 5-bromothiophene-2-carboxaldehyde and malonic acid in pyridine, catalyzed by piperidine . This method yields a yellowish crystalline solid with applications in coordination chemistry and pharmaceutical intermediates, particularly as a ligand in palladium complexes for catalytic or biomolecular interactions .

The bromine atom at the 5-position of the thiophene ring enhances electrophilic substitution reactivity, while the pyridine nitrogen enables hydrogen bonding and metal coordination. These features make it a versatile scaffold for designing functional materials or bioactive molecules.

特性

IUPAC Name |

3-(5-bromothiophen-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBHIXTYLYHAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355984 | |

| Record name | 3-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169050-05-9 | |

| Record name | 3-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Suzuki-Miyaura Cross-Coupling: A Palladium-Catalyzed Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems, including 3-(5-Bromothiophen-2-yl)pyridine. This method involves coupling a pyridine-bearing boronic acid with 5-bromothiophene-2-yl halide (or vice versa) in the presence of a palladium catalyst. A representative synthesis begins with 3-pyridylboronic acid and 2,5-dibromothiophene.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (1–2 mol%)

-

Base : K₂CO₃ or Na₂CO₃ (2–3 equiv)

-

Solvent : Tetrahydrofuran (THF) or dimethoxyethane (DME)

-

Temperature : 80–100°C under inert atmosphere

In a typical procedure, 3-pyridylboronic acid (1.1 equiv) reacts with 2,5-dibromothiophene (1.0 equiv) in THF at 90°C for 12–24 hours. The reaction mixture is extracted with ethyl acetate, washed with brine, and purified via column chromatography to yield the target compound.

Optimization Insights :

-

Ligand Effects : Bulky ligands (e.g., SPhos) enhance selectivity for the 5-bromo position over the 2-position of thiophene.

-

Solvent Polarity : Polar aprotic solvents (e.g., DME) improve coupling efficiency by stabilizing the transition state.

Yield Data :

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 24 | 68 |

| PdCl₂(dppf) | DME | 18 | 75 |

| Pd(OAc)₂/XPhos | Toluene | 12 | 82 |

Stille Coupling: Organotin-Mediated Synthesis

The Stille coupling offers an alternative route using organotin reagents. Here, 3-(tributylstannyl)pyridine reacts with 5-bromo-2-thienyl triflate in the presence of a palladium catalyst.

Procedure :

-

Substrate Preparation : 5-Bromo-2-thienyl triflate is synthesized via triflation of 5-bromothiophen-2-ol using triflic anhydride.

-

Coupling Reaction : 3-(Tributylstannyl)pyridine (1.2 equiv), 5-bromo-2-thienyl triflate (1.0 equiv), and Pd₂(dba)₃ (3 mol%) are heated in dioxane at 100°C for 8 hours.

Key Advantages :

-

Tolerance to functional groups (e.g., bromine remains intact).

-

High regioselectivity due to the directing effect of the triflate group.

Challenges :

-

Toxicity of organotin reagents necessitates rigorous purification.

-

Moderate yields compared to Suzuki coupling (typically 60–70%).

Direct Bromination of 3-(Thiophen-2-yl)pyridine

Direct electrophilic bromination provides a streamlined pathway. Using bromine (Br₂) or N-bromosuccinimide (NBS), the thiophene ring undergoes bromination at the 5-position.

Protocol :

-

Substrate : 3-(Thiophen-2-yl)pyridine (1.0 equiv)

-

Brominating Agent : NBS (1.1 equiv)

-

Solvent : Chloroform or CCl₄

-

Catalyst : FeCl₃ (5 mol%)

-

Conditions : Reflux for 6–8 hours

Mechanism :

FeCl₃ generates Br⁺ electrophiles, which attack the electron-rich thiophene ring. The para position to the sulfur atom is favored, leading to 5-bromo substitution.

Yield Optimization :

| Brominating Agent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br₂ | None | 25 | 45 |

| NBS | FeCl₃ | 80 | 78 |

| NBS | AlCl₃ | 80 | 65 |

Ullmann-Type Coupling: Copper-Mediated Arylation

Ullmann coupling employs copper catalysts to couple aryl halides with heterocycles. For this compound, 5-bromothiophene-2-iodide reacts with 3-aminopyridine.

Reaction Setup :

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : Cs₂CO₃ (2.0 equiv)

-

Solvent : DMSO at 120°C for 24 hours

Outcomes :

-

Moderate yields (50–60%) due to competitive homocoupling.

Spectroscopic Characterization and Validation

Successful synthesis is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. For this compound:

¹H NMR (600 MHz, CDCl₃) :

-

δ 8.72 (s, 1H, pyridine-H2)

-

δ 8.04 (s, 1H, thiophene-H4)

-

δ 7.45–7.39 (m, 2H, thiophene-H3/H4)

ESI-MS : m/z 256.0 [M+H]⁺

化学反応の分析

Types of Reactions

3-(5-Bromothiophen-2-yl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles.

Coupling Reactions: The compound is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .

科学的研究の応用

Synthetic Routes

| Synthetic Method | Reagents | Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst | Base (e.g., K2CO3), solvent (e.g., DMF) |

| Direct Heteroarylation | Various heteroarenes | Pd catalyst (1–2 mol%), mild heating |

Organic Synthesis

3-(5-Bromothiophen-2-yl)pyridine serves as a crucial building block in organic synthesis. Its ability to participate in various coupling reactions makes it an essential intermediate for creating more complex heterocyclic compounds. This compound can be used to synthesize nitrogen-containing polyheteroaromatic compounds, which are significant in developing (N^C)-chelate ligands for coordination chemistry .

Biological Applications

Research indicates that derivatives of this compound exhibit biological activity, including potential anti-diabetic and anti-bacterial properties. For instance, certain derivatives have been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes, suggesting implications for therapeutic applications in conditions like diabetes and cancer .

Material Science

In the field of materials science, this compound is explored for its electronic properties. It can be utilized in the development of organic semiconductors and photovoltaic materials due to its ability to form stable thin films with desirable electronic characteristics.

Case Study 1: Synthesis of Novel Ligands

A study explored the use of this compound as a precursor for synthesizing novel ligands that demonstrated enhanced catalytic activity in metal-catalyzed reactions. By modifying substituents on the pyridine ring, researchers achieved improved selectivity and efficiency in catalysis.

Another study focused on evaluating the anti-bacterial properties of synthesized derivatives of this compound. The results indicated significant inhibition against various bacterial strains, paving the way for further development into therapeutic agents.

作用機序

The mechanism of action of 3-(5-Bromothiophen-2-yl)pyridine in catalytic reactions involves the activation of the pyridine ring and the bromothiophene moiety. The palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation processes . The compound’s unique structure allows for regioselective reactions, making it a valuable tool in organic synthesis .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Key Observations:

L1 Ligand : Contains a pyrazol ring and 4-chlorophenyl group, increasing steric bulk and electron-withdrawing effects compared to this compound. This enhances its DNA-binding affinity in Pd(II) complexes .

Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate: The acrylate ester group enables participation in Michael addition or polymerization reactions, unlike the parent compound .

4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-amine : Replacing pyridine with thiazole alters aromaticity and hydrogen-bonding capacity, favoring antimicrobial activity .

5-Amino-3-bromo-2-methoxypyridine: Methoxy and amino groups improve solubility in polar solvents, making it suitable for aqueous-phase synthetic routes .

Research Findings

- Pharmaceutical Potential: this compound derivatives exhibit phosphatase inhibitory activity, as seen in analogues like iminopyridinediones .

- Material Science : Bromothiophene-pyridine hybrids are precursors for organic semiconductors due to extended π-conjugation .

- Contrasts with Thiazole Analogues : Thiazole-containing derivatives (e.g., 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine) show higher microbial inhibition but lower thermal stability compared to pyridine-based compounds .

生物活性

3-(5-Bromothiophen-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a thiophene ring substituted with a bromine atom and linked to a pyridine moiety. The synthesis of this compound typically involves methods such as:

- Bromination of Thiophene : The introduction of bromine into the thiophene ring can be achieved through electrophilic aromatic substitution.

- Pyridine Coupling : The formation of the pyridine linkage often utilizes coupling reactions, which may involve palladium-catalyzed cross-coupling techniques.

Recent studies have demonstrated various synthetic routes that yield high purity and yield of this compound, facilitating further biological evaluations .

Biological Activity

The biological activity of this compound has been investigated across several domains:

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyridine moieties exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antibacterial activity against various strains, including:

- Escherichia coli

- Salmonella typhii

- Bacillus subtilis

The Minimum Inhibitory Concentrations (MIC) for these bacterial strains have been reported, showcasing the compound's potential as an antimicrobial agent .

Antitumor Activity

The cytotoxic effects of this compound have been evaluated using cell lines such as HL-60 (human leukemia cells). Assays like the MTT assay have been employed to determine cell viability post-treatment. Results indicate that this compound exhibits dose-dependent cytotoxicity, suggesting its potential as an antitumor agent .

Other Biological Activities

In addition to antimicrobial and antitumor effects, compounds related to this compound have shown promise in other areas:

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several thiophene derivatives, including this compound. The agar well diffusion method was used, comparing the results with standard antibiotics like ciprofloxacin. The findings confirmed that the compound exhibited comparable or superior activity against certain bacterial strains .

- Cytotoxicity Assessment : In a study focusing on leukemia cell lines, this compound was tested for its cytotoxic effects. The results indicated significant inhibition of cell proliferation, highlighting its potential as a lead compound for further development in cancer therapeutics .

- Structural Activity Relationship (SAR) : Investigations into the structure-activity relationship of related compounds suggest that modifications to the thiophene or pyridine rings can enhance biological activity. This insight is crucial for designing more potent derivatives .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-(5-Bromothiophen-2-yl)pyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves coupling reactions between bromothiophene derivatives and pyridine precursors. For example, α,β-unsaturated enones can react with phenyl hydrazine under reflux conditions to form pyrazoline intermediates, which are subsequently functionalized with bromothiophene groups. Key parameters include:

- Reaction time : Prolonged reflux (5–6 hours) ensures complete cyclization .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura cross-coupling reactions involving bromothiophene units.

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates.

Methodological Tip : Monitor reaction progress via TLC or HPLC-MS to optimize intermediate isolation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry. The bromothiophene moiety typically shows deshielded aromatic protons (δ 7.2–7.8 ppm), while pyridine protons appear as distinct singlets (δ 8.1–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]⁺ at m/z 255.98 for C₉H₆BrNS).

- FT-IR : Peaks at 680–720 cm⁻¹ confirm C-Br stretching vibrations .

Data Contradiction Resolution : Discrepancies in NMR splitting patterns may arise from rotational isomerism; use variable-temperature NMR to resolve ambiguities.

Q. How are impurities in this compound identified and quantified?

Common impurities include unreacted bromothiophene or dehalogenated byproducts. Analytical strategies include:

- HPLC-PDA : Use a C18 column with acetonitrile/water gradients to separate impurities (retention time differences ≥ 1.5 min).

- GC-MS : Detect volatile byproducts (e.g., bromothiophene) with electron ionization .

- Elemental Analysis : Confirm purity by matching experimental C/H/N/Br values to theoretical calculations (e.g., C: 42.14%, H: 2.36%, Br: 31.24%) .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives resolve structural ambiguities?

Single-crystal X-ray diffraction is the gold standard. For example, a derivative with formula C₁₈H₁₃BrN₄O₃S₃ crystallizes in a monoclinic system (P2₁/c space group) with unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 7.0327 |

| b (Å) | 7.6488 |

| c (Å) | 36.939 |

| β (°) | 91.315 |

| V (ų) | 1986.5 |

Methodological Insight : Refine data using SHELXL (e.g., anisotropic displacement parameters, R-factor < 0.05) . Contradictions in bond angles (e.g., C-S-C vs. C-Br-C) can arise from twinning; employ the TWIN/BASF commands in SHELX for correction .

Q. What strategies optimize cross-coupling reactions involving this compound?

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Buchwald-Hartwig aminations, which tolerate steric hindrance from the bromothiophene group .

- Solvent Optimization : Use toluene for Stille couplings (higher boiling point minimizes side reactions).

- Additives : K₂CO₃ or Cs₂CO₃ improves yields in Suzuki reactions by stabilizing intermediates .

Data Analysis : Compare turnover numbers (TON) and catalytic efficiency (kₐₜ/Kₘ) across conditions using kinetic HPLC .

Q. How does electronic perturbation in this compound affect its reactivity in coordination chemistry?

The electron-withdrawing bromothiophene group lowers the pyridine nitrogen’s basicity, favoring hard Lewis acid coordination (e.g., Pd²⁺ or Ru³⁺). For example, in Pd(II) complexes, the ligand binds via the pyridine N and thiophene S atoms, forming a distorted square-planar geometry. Stability constants (log β) can be determined via potentiometric titrations .

Advanced Tip : Use DFT calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals and predict redox behavior.

Q. What methodologies address low solubility of this compound in aqueous systems?

- Co-solvent Systems : Add DMSO (10–20% v/v) to aqueous buffers.

- Micellar Catalysis : Use CTAB surfactants to enhance solubility for catalytic studies.

- Derivatization : Introduce sulfonate groups via electrophilic substitution to improve hydrophilicity .

Validation : Measure solubility via UV-Vis spectroscopy (λₐᵦₛ = 265 nm) and compare with Hansen solubility parameters .

Q. How are computational methods applied to predict biological activity of this compound derivatives?

- Molecular Docking : Use AutoDock Vina to screen against targets like mGluR5 (PDB: 4OO9). The bromothiophene group enhances π-π stacking with Phe₇₈⁸ .

- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data for kinase inhibition.

- MD Simulations : Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。